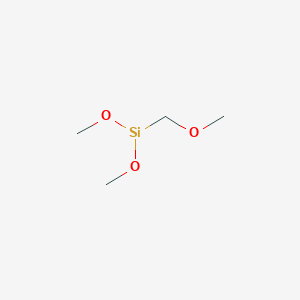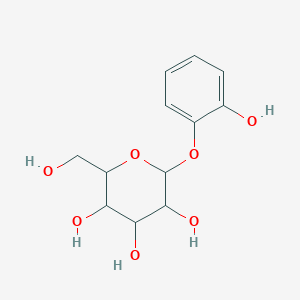
o-Hydroxyphenyl beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Hydroxyphenyl beta-D-glucoside is a glycoside compound where a hydroquinone moiety is attached to a beta-D-glucopyranosyl residue via a glycosidic linkage . This compound is known for its presence in various plants and its significant biological activities, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Hydroxyphenyl beta-D-glucoside can be achieved through enzymatic synthesis, which involves the use of glycosyltransferases to catalyze the transfer of glucose from a donor molecule to hydroquinone . This method is preferred due to its specificity and efficiency. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs microbial glycosyltransferases due to their high yield and cost-effectiveness . The process involves the fermentation of microorganisms that produce the necessary enzymes, followed by the extraction and purification of the glycoside compound.
Analyse Des Réactions Chimiques
Types of Reactions
o-Hydroxyphenyl beta-D-glucoside undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions, typically involving reducing agents like sodium borohydride.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, resulting in the release of hydroquinone and glucose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidases.
Reduction: Sodium borohydride.
Substitution: Acidic solutions or glycosidases.
Major Products Formed
Oxidation: Polymeric products.
Reduction: Reduced hydroquinone derivatives.
Substitution: Hydroquinone and glucose.
Applications De Recherche Scientifique
o-Hydroxyphenyl beta-D-glucoside has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of o-Hydroxyphenyl beta-D-glucoside involves its interaction with specific enzymes and receptors. For instance, in the skin-lightening process, it acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis . By binding to the enzyme’s active site, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arbutin: Another hydroquinone glycoside with similar skin-lightening properties.
Apigenin 7-O-beta-D-glucoside: A flavonoid glycoside with anti-inflammatory and antioxidant activities.
Calycosin-7-O-beta-D-glucoside: Known for its pharmacokinetic properties and use in traditional medicine.
Uniqueness
o-Hydroxyphenyl beta-D-glucoside is unique due to its specific glycosidic linkage and its broad range of biological activities. Unlike arbutin, which is primarily used in cosmetics, this compound has diverse applications in chemistry, biology, and medicine, making it a versatile compound for research and industrial use.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-Dihydroxyphenyl)-2-[3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B13383729.png)
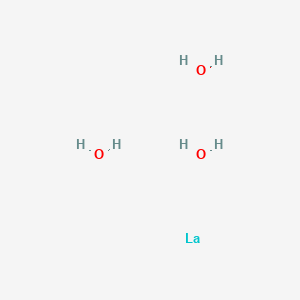
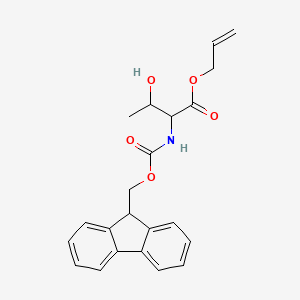
![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B13383751.png)
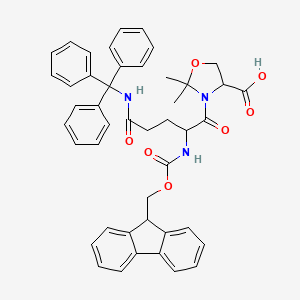

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)
![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)
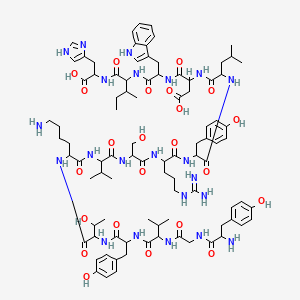
![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)
